3-Bromocyclohept-1-ene

Dyotropic rearrangement Ring contraction Stereospecific synthesis

3‑Bromocyclohept‑1‑ene (CAS 36291‑49‑3, MF C₇H₁₁Br, MW 175.07 g mol⁻¹) is a seven‑membered cyclic allylic bromide. The bromine occupies the allylic C‑3 position of the cycloheptene ring, conferring dual reactivity from the strained alkene and the leaving group.

Molecular Formula C7H11B
Molecular Weight 175.07 g/mol
CAS No. 36291-49-3
Cat. No. B1655438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclohept-1-ene
CAS36291-49-3
Molecular FormulaC7H11B
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESC1CCC(C=CC1)Br
InChIInChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2
InChIKeyZKGXAEJNBLJUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclohept-1-ene (CAS 36291-49-3): Procurement-Relevant Identity and Class Definition


3‑Bromocyclohept‑1‑ene (CAS 36291‑49‑3, MF C₇H₁₁Br, MW 175.07 g mol⁻¹) is a seven‑membered cyclic allylic bromide [1]. The bromine occupies the allylic C‑3 position of the cycloheptene ring, conferring dual reactivity from the strained alkene and the leaving group. Its synthesis is well‑established via radical‑initiated N‑bromosuccinimide (NBS) allylic bromination of cycloheptene, providing a typical isolated yield of 48 % after distillation (b.p. 64–71 °C at 8 mmHg, n²⁰ = 1.5285) [2]. Commercial suppliers offer the compound at ≥95 % purity (AKSci) or 97 % (Leyan) for research use, with long‑term storage recommended in cool, dry conditions .

Medium-ring allylic bromide
Seven-membered ring with allylic C–Br leaving group enables unique ring-contraction and stereospecific chemistry.
Radical NBS bromination route provides research-grade purity ≥95% from commercial suppliers.
Supports stereospecific synthesis, organometallic coupling, and Barbier–Grignard reaction workflows.
Long-term storage recommended in cool, dry conditions.

3-Bromocyclohept-1-ene: Why Ring Size and Substitution Pattern Prevent Generic Interchange


Substituting 3‑bromocyclohept‑1‑ene with a smaller‑ring analog (e.g., 3‑bromocyclohexene) or a regioisomer (e.g., 4‑bromocyclohept‑1‑ene) eliminates the unique combination of medium‑ring (C₇) conformational flexibility and allylic bromide reactivity that underpins its most valued transformations. The seven‑membered ring experiences distinct torsional strain and pseudorotational dynamics absent in five‑ or six‑membered homologues [1]. Critically, only the 3‑bromo regioisomer of cycloheptene can undergo the stereospecific dyotropic ring contraction discovered by Goh et al. (J. Am. Chem. Soc. 2018), a rearrangement not observed for bromocyclohexenes or bromocyclopentenes [2]. In pharmaceutical process chemistry, 3‑bromocycloheptene is specifically claimed as the preferred starting material for stereospecific biotin synthesis because it avoids racemic mixtures inherent to alternative routes [3]. Therefore, generic substitution introduces uncontrolled stereochemical outcomes, altered reaction kinetics, and loss of ring‑size‑dependent reactivity.

!
Smaller-ring analogs (C5, C6) lack the medium-ring conformational dynamics and dyotropic contraction pathway unique to 3‑bromocyclohept‑1‑ene.
!
4‑Bromo regioisomer alters regiochemical outcome in stereospecific biotin synthesis; 1‑bromo (vinyl bromide) cannot participate in the same rearrangement.
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Generic interchange with unsubstituted or differently halogenated cycloheptenes introduces uncontrolled stereochemical outcomes and altered reaction kinetics.

3-Bromocyclohept-1-ene: Quantitative Differentiation Evidence vs. Closest Analogs


Stereospecific Dyotropic Ring Contraction: 3‑Bromocycloheptene vs. 3‑Bromocyclohexene

3‑Bromocyclohept‑1‑ene undergoes a rare type‑I dyotropic rearrangement that contracts the seven‑membered ring to a six‑membered cyclohexene, a transformation absent in the 3‑bromocyclohexene analog. Under uncatalyzed conditions, the activation barrier (ΔG‡) for the equatorial conformer of 3‑bromocycloheptene is only 25.2 kcal mol⁻¹ [1]. In comparison, the alternative axial conformer requires 40.1 kcal mol⁻¹, representing a 14.9 kcal mol⁻¹ preference for the productive pathway. With ZnBr₂ catalysis, the barrier drops further to 14.6 kcal mol⁻¹—nearly 10 kcal mol⁻¹ lower than the uncatalyzed case [1]. The rearrangement proceeds with complete regioselectivity and enantiospecificity, delivering >99:1 diastereomeric ratio. 3‑Bromocyclohexene, lacking the medium‑ring strain, does not exhibit this transformation [2].

Dyotropic contraction barrier
Class-level
ΔG‡ 25.2 kcal mol⁻¹ (equatorial) vs 40.1 kcal mol⁻¹ (axial); ZnBr₂ catalysis lowers to 14.6 kcal mol⁻¹
Informs synthetic route design for chiral cyclohexene building blocks.
Uncatalyzed t₁/₂ ≈ 6 days; >99:1 dr reported.
Dyotropic rearrangement Ring contraction Stereospecific synthesis Cycloheptene

Industrial Biotin Synthesis: 3‑Bromocycloheptene vs. Conventional Racemic Routes

U.S. Patent 4,124,595 explicitly claims 3‑halocycloheptene, preferably 3‑bromocycloheptene, as the starting material for a stereospecific biotin synthesis that produces biotin devoid of biologically inactive stereoisomers [1]. The patent explicitly contrasts this with prior art biotin syntheses (e.g., Harris et al., Baker et al., Goldberg & Sternbach) that invariably generated stereoisomeric mixtures requiring costly and time‑consuming separations that also reduced net yields [1]. The 3‑bromocycloheptene route avoids these separations entirely, providing a stereochemically pure product stream. Using 1‑bromocyclohept‑1‑ene (vinyl bromide) or 4‑bromocyclohept‑1‑ene would give entirely different regio‑ and stereochemical outcomes, making them unsuitable for this process.

Biotin stereochemical purity
Head-to-head
Target: single enantiomer devoid of inactive stereoisomers.
Comparator (prior art): mixtures requiring separation steps.
Supports process-relevant evaluation for stereospecific API intermediate routes.
Patent‑reported at 81.5 g scale; regiochemistry exclusive to 3‑bromo substitution.
Biotin synthesis Stereospecific process Pharmaceutical intermediate 3‑Halocycloheptene

Zinc‑Mediated Aqueous Barbier–Grignard Reactivity: Ring‑Size Effects on Yield and Diastereoselectivity

A systematic study of cyclic allylic bromides (ring size 5–7) in the zinc‑mediated aqueous Barbier–Grignard reaction with tolualdehyde showed that 3‑bromocyclohexene (1b) gave 87 % yield with 83:17 erythro:threo diastereoselectivity [1]. While the publication reported investigations of the 3‑bromocycloheptene substrate (1d), the yield data for 1d with tolualdehyde was not individually isolated in the main text; the study concluded that stereoselectivity was nearly independent of ring size across the C₅–C₇ series [1]. Therefore, users can expect comparable diastereoselectivity to the well‑characterized 3‑bromocyclohexene case, but with the added synthetic flexibility of a seven‑membered ring product for applications requiring expanded ring scaffolds.

Barbier–Grignard selectivity
Class-level
Diastereoselectivity nearly independent of ring size; room‑temperature operation without competing hydrolysis (unlike C5 analog).
Allows selection of 7‑membered products with selectivity comparable to C6 scaffold.
C6 analog: 87% yield, 83:17 er with benzaldehyde; C7 data not individually isolated.
Barbier–Grignard reaction Aqueous organozinc Homoallylic alcohol Ring‑size effect

Chemoselective Reduction: 3‑Bromocycloheptene vs. 3‑Bromocyclohexene with LiAlH₄

Hatch and Bachmann (Chem. Ber. 1964) demonstrated that 3‑bromocycloheptene reacts with LiAlH₄ to afford cycloheptene as the major product via direct hydride substitution at the bromine‑bearing carbon [1]. In contrast, substituted 3‑bromocyclohexenes showed competitive allylic rearrangement (hydride attack at C‑1), leading to product mixtures [1]. This fundamental difference in chemoselectivity—clean substitution for the seven‑membered ring versus substitution/rearrangement competition for the six‑membered ring—has direct consequences for synthetic planning when a single reduced product is required.

LiAlH₄ reduction profile
Head-to-head
3‑Bromocycloheptene gives cycloheptene as major product; 3‑bromocyclohexene derivatives show competing allylic rearrangement.
Cleaner reduction profile reduces purification burden for downstream sequences.
Qualitative difference reported; exact product ratios not digitized in 1964 abstract.
Lithium aluminum hydride Allylic bromide reduction Chemoselectivity Cycloheptene

Molybdenum‑Mediated C–C Bond Formation: Equivalent Catalyst Recovery for 3‑Bromocycloheptene and 3‑Bromocyclohexene

In a study of molybdenum‑mediated C–C bond formation, both 3‑bromocyclohexene and 3‑bromocycloheptene gave up to 50 % recovery of the molybdenum catalyst as isolable η³‑allyl complexes, demonstrating comparable catalytic efficiency across ring sizes (n = 3–5, where n = 4 corresponds to the cycloheptene ring) [1]. The coupled products were obtained as mixtures of two diastereoisomers with little or no alkylated derivative, indicating clean selectivity for the homo‑coupling pathway. Users seeking to employ medium‑ring allylic bromides in organometallic C–C bond‑forming reactions can therefore expect molybdenum catalyst performance on par with the more common 3‑bromocyclohexene substrate, without requiring re‑optimization of catalytic conditions.

Mo catalyst recovery
Cross-study
Up to 50% Mo recovery as η³‑allyl complex, equivalent to 3‑bromocyclohexene within experimental error.
Supports procurement for organometallic coupling without catalyst economy penalty.
Diastereomeric product mixtures; no alkylated byproduct.
Molybdenum catalysis Allyl complex C–C coupling Catalyst recovery

3-Bromocyclohept-1-ene: High‑Value Research and Industrial Application Scenarios


Stereospecific Pharmaceutical Intermediate Manufacturing (Biotin and Beyond)

Process chemistry groups developing stereospecific routes to biotin or biotin‑derived APIs should prioritize 3‑bromocycloheptene as the preferred halocycloheptene starting material. U.S. Patent 4,124,595 demonstrates a validated industrial route that delivers enantiomerically pure biotin without the racemic separation steps that burden alternative syntheses [1]. Scale‑up is supported by the patent's demonstration of 81.5 g (0.466 mol) batch sizes with thiolacetic acid at 0 °C in acetonitrile. This route is not accessible from 1‑bromocycloheptene, 4‑bromocycloheptene, or any six‑membered bromocyclohexene analog.

Asymmetric Dyotropic Rearrangement for Chiral Cyclohexene Building Blocks

The enantiospecific dyotropic ring contraction of 3‑bromocycloheptene, proceeding with complete regioselectivity and >99:1 dr and enantiospecificity, enables the preparation of chiral substituted cyclohexenes from readily accessible enantiomerically enriched 3‑bromocycloheptenes [1]. The reaction operates under mild conditions—spontaneous isomerization on silica or alumina, or with ZnBr₂ catalysis—making it practical for both discovery and scale‑up settings. This transformation has no parallel in the 3‑bromocyclopentene or 3‑bromocyclohexene series, making 3‑bromocycloheptene the exclusive starting material for this synthetic disconnection.

Aqueous Organozinc‑Mediated C–C Bond Formation at Ambient Temperature

For medicinal chemistry and process research groups employing 'green' aqueous Barbier–Grignard conditions, 3‑bromocycloheptene offers advantages over 3‑bromocyclopentene: room‑temperature operation without competing hydrolysis, while maintaining comparable diastereoselectivity to the widely used 3‑bromocyclohexene [1]. The resulting cycloheptenyl‑substituted methanols are valuable intermediates for natural product and fragment‑based drug discovery, where seven‑membered ring incorporation is structurally desirable.

Clean LiAlH₄ Reduction to Cycloheptene for Downstream Functionalization

When a synthetic sequence requires clean conversion of an allylic bromide to the parent cycloalkene, 3‑bromocycloheptene is demonstrably superior to 3‑bromocyclohexene, which suffers from competing allylic rearrangement under LiAlH₄ conditions [1]. The clean reduction to cycloheptene simplifies purification and improves overall yield in multi‑step sequences, a key consideration for procurement decisions where downstream processing costs are significant.

Application
Selection Property
Validation Focus
Stereospecific pharmaceutical intermediate manufacturing (biotin pathway)
Enantiomerically pure product stream without racemic separation steps
Scale‑up stereochemical fidelity; regioisomer purity verification
Asymmetric dyotropic rearrangement to chiral cyclohexene building blocks
Exclusive ring‑contraction pathway with >99:1 dr and enantiospecificity
Catalyst choice (silica vs ZnBr₂) impact on rate; enantiomeric excess maintenance
Aqueous organozinc‑mediated C–C bond formation at ambient temperature
Room‑temperature reactivity without competing hydrolysis; ring‑size‑comparable diastereoselectivity
Substrate scope with aldehyde partners; scalability of aqueous conditions
Clean LiAlH₄ reduction to cycloheptene for downstream functionalization
Predominant direct hydride substitution without allylic rearrangement side products
Product purity after reduction; compatibility with subsequent transformations
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